(R,S)-1-Methyl-3-nicotinoylpyrrolidine

Overview

Description

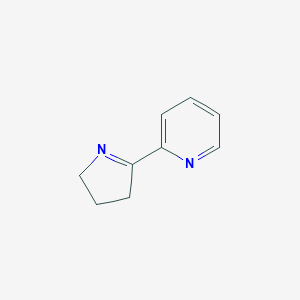

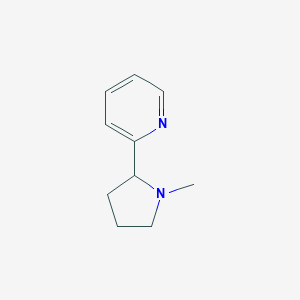

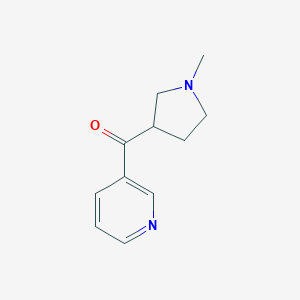

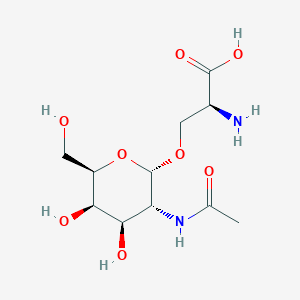

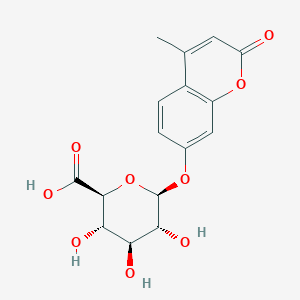

(R,S)-1-Methyl-3-nicotinoylpyrrolidine (MNP) is a novel synthetic molecule that has recently been developed for use in scientific research. It is a member of the pyrrolidine family, and is composed of a nitrogen-containing heterocyclic ring with a methyl group attached to the nitrogen atom. MNP has been found to have a variety of applications in both biochemical and physiological research, and its potential for future research remains largely unexplored.

Scientific Research Applications

Catalysis and Oxidation Processes

A key application of compounds related to (R,S)-1-Methyl-3-nicotinoylpyrrolidine is in the field of catalysis. Chiral Mn-aminopyridine complexes, which include structural analogs of this compound, have been demonstrated to efficiently catalyze the benzylic C−H oxidation of arylalkanes using hydrogen peroxide. This process results in the production of enantiomerically enriched arylalkanols and corresponding ketones, highlighting the compound's role in enantioselective synthesis (Talsi et al., 2017).

Asymmetric Synthesis

This compound and its derivatives play a crucial role in asymmetric synthesis. For instance, efficient asymmetric syntheses of enantiomers of certain antibacterial agents, which are potent members of the quinolonecarboxylic acid class, have been developed using structural analogs of this compound. These syntheses result in compounds with significant differences in activity against aerobic and anaerobic bacteria (Rosen et al., 1988).

Precursor Studies in Alkaloid Biosynthesis

Research has also been conducted to explore compounds similar to this compound as precursors in alkaloid biosynthesis. For example, studies on 1-Methylpyrrolidine-2-acetic acid, a related compound, have shown that it is not an efficient precursor for tropane alkaloids in certain plant species, which has implications for understanding alkaloid biosynthesis pathways (Huang et al., 1996).

Drug Development and Neuroprotection

In the realm of drug development, compounds structurally similar to this compound have been explored for their neuroprotective properties. For example, aminopyrrolidine-derived compounds have been studied for their role in protecting neurons against excitotoxic degeneration, which is significant for developing neuroprotective drugs (Battaglia et al., 1998).

Radiopharmaceutical Synthesis

Analogous compounds to this compound have been utilized in the synthesis of radiolabeled ligands, like raclopride, which are important in positron emission tomography (PET) studies for imaging dopamine-D2 receptors in the brain. This application is critical for advancing neuroimaging techniques and understanding neurological disorders (Ehrin et al., 1987).

Properties

IUPAC Name |

(1-methylpyrrolidin-3-yl)-pyridin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-13-6-4-10(8-13)11(14)9-3-2-5-12-7-9/h2-3,5,7,10H,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYQLVJXQFGHLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403904 | |

| Record name | (R,S)-1-Methyl-3-nicotinoylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125630-26-4 | |

| Record name | (R,S)-1-Methyl-3-nicotinoylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenz[a,h]acridine](/img/structure/B14076.png)

![Dibenz[a,j]acridine](/img/structure/B14077.png)

![2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine](/img/structure/B14104.png)